molecular formula C20H8Br4Na2O10S2 B1667931 Bromosulfalein CAS No. 71-67-0

Bromosulfalein

Cat. No.: B1667931
CAS No.: 71-67-0
M. Wt: 838.0 g/mol
InChI Key: HXUITPQMHVLBNV-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Bromosulfalein is an organic anion dye used in the study of a variety of membrane carriers expressed in animal tissues and involved in the transport of drugs and metabolites . The primary target of this compound is bilitranslocase (TCDB 2.A.65.1.1) , a bilirubin- and flavonoid-specific transporter expressed in rat liver . This transporter plays a crucial role in the uptake and excretion of drugs, bile salts, and bilirubin .

Mode of Action

This compound interacts with its target, bilitranslocase, by inhibiting its transport kinetics . This interaction can be measured using a spectrophotometric assay of electrogenic this compound transport in membrane vesicles . The assay enables the study of time-dependent inactivation of this compound transport, caused by different protein-specific reagents, including specific anti-sequence antibodies .

Biochemical Pathways

The biochemical pathway affected by this compound involves the transport of drugs and metabolites across the membrane carriers in animal tissues . The inhibition of bilitranslocase by this compound affects the transport activity of this transporter, thereby influencing the uptake and excretion of drugs, bile salts, and bilirubin .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). When injected intravenously, this compound is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile . These steps are partly shared with bilirubin, a tetrapyrrolic compound arising from heme catabolism .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of bilitranslocase, leading to changes in the transport of drugs and metabolites across the membrane carriers . This can affect the uptake and excretion of drugs, bile salts, and bilirubin, thereby influencing liver function .

Biochemical Analysis

Biochemical Properties

Bromosulfalein plays a significant role in biochemical reactions, particularly in the study of hepatic membrane transporters involved in the uptake and excretion of drugs, bile salts, and bilirubin. It interacts with several enzymes and proteins, including bilitranslocase, a bilirubin- and flavonoid-specific transporter expressed in rat liver. The spectrophotometric assay of electrogenic this compound transport in membrane vesicles enables the specific measurement of the transport activity of bilitranslocase. This assay is useful for screening the transporter spectrum of potential substrates by testing them as reversible inhibitors of this compound transport kinetics .

Cellular Effects

This compound affects various types of cells and cellular processes. When injected intravenously, it is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile. These steps are partly shared with bilirubin. This compound has been used in numerous studies for investigating hepatic membrane transporters involved in the uptake and excretion of drugs, bile salts, and bilirubin. It influences cell function by interacting with membrane carriers and transporters, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with membrane carriers and transporters. It is used as both a substrate and inhibitor of organic anionic transporting polypeptide 1B1 (OATP1B1), OATP1B3, OATP1A2, and OATP2B1, as well as multidrug resistance protein 2 (MDR2). This compound’s interaction with these transporters affects their activity, leading to changes in gene expression and enzyme activity. The spectrophotometric assay of electrogenic this compound transport in membrane vesicles enables the study of the progress of time-dependent inactivation of this compound transport, caused by different protein-specific reagents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The spectrophotometric assay of electrogenic this compound transport requires minimal volumes of membrane vesicles and is completed within one minute, making it a useful tool for screening the transporter spectrum of potential substrates. The assay enables the study of the progress of time-dependent inactivation of this compound transport, caused by different protein-specific reagents. Inactivation can be retarded by the presence of substrates in a concentration-dependent manner, enabling the derivation of the dissociation constants of the transporter-substrate complex .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been used for in vivo studies of liver and biliary system function and as an anionic dye for the quantitative estimation of protein levels in tissue homogenates or purified samples. This compound’s interaction with membrane carriers and transporters affects their activity, leading to changes in gene expression and enzyme activity. High doses of this compound can lead to toxic or adverse effects, including liver dysfunction and jaundice .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to a glutathione conjugate and active transport into the bile. These steps are partly shared with bilirubin, a tetrapyrrolic compound arising from heme catabolism. This compound interacts with several enzymes and proteins, including bilitranslocase, a bilirubin- and flavonoid-specific transporter expressed in rat liver. The spectrophotometric assay of electrogenic this compound transport in membrane vesicles enables the specific measurement of the transport activity of bilitranslocase .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with membrane carriers and transporters. It is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile. These steps are partly shared with bilirubin. This compound’s interaction with membrane carriers and transporters affects their activity, leading to changes in gene expression and enzyme activity .

Subcellular Localization

The subcellular localization of this compound involves its interaction with membrane carriers and transporters. It is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile. These steps are partly shared with bilirubin. This compound’s interaction with membrane carriers and transporters affects their activity, leading to changes in gene expression and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromsulphthalein is synthesized through a multi-step process involving the bromination of phenolphthalein. The reaction typically involves the use of bromine in the presence of a solvent like acetic acid. The bromination process introduces bromine atoms into the phenolphthalein structure, resulting in the formation of bromsulphthalein .

Industrial Production Methods: Industrial production of bromsulphthalein follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Bromsulphthalein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce brominated hydroquinones .

Scientific Research Applications

Bromsulphthalein has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and analytical techniques.

    Biology: Employed in studies related to liver function and hepatic disorders.

    Medicine: Utilized in diagnostic tests to assess liver function and detect hepatic diseases.

    Industry: Applied in the production of dyes and other chemical products

Comparison with Similar Compounds

Uniqueness of Bromsulphthalein: Bromsulphthalein is unique due to its specific application in liver function tests. Its ability to provide accurate measurements of hepatic function makes it a valuable diagnostic tool. Compared to other similar compounds, bromsulphthalein offers distinct advantages in terms of sensitivity and specificity for liver function assessment .

Properties

SULFOBROMOPHTHALEIN TEST FOR LIVER FUNCTION IS BASED ON THE FACT THAT IN PT WITH HEPATIC DYSFUNCTION, PERCENTAGE DISAPPEARANCE RATE & EST STORAGE CAPACITY...ARE DECR & PLASMA HALF-LIFE & EST EXCRETORY TIME OF DYE ARE INCR.

CAS No.

71-67-0

Molecular Formula

C20H8Br4Na2O10S2

Molecular Weight

838.0 g/mol

IUPAC Name

disodium;2-hydroxy-5-[(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate

InChI

InChI=1S/C20H10Br4O10S2.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

HXUITPQMHVLBNV-UHFFFAOYSA-L

SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)S(=O)(=O)[O-])C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+]

Appearance

Solid powder

Color/Form

CRYSTALS
WHITE CRYSTALLINE POWDER

71-67-0

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

297-83-6 (Parent)

shelf_life

>3 years if stored properly

solubility

SOL IN WATER;  INSOL IN ALCOHOL, ACETONE

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bromosulfophthalein
Bromosulphthalein
Bromsulphalein
Bromthalein
Disodium, Sulfobromophthalein
Sodium, Sulfobromophthalein
Sulfobromophthalein
Sulfobromophthalein Disodium
Sulfobromophthalein Sodium
Tetrabromsulphthalein

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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